molecular formula C14H15F3N6O B2702060 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2034466-65-2

4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2702060
CAS No.: 2034466-65-2
M. Wt: 340.31
InChI Key: MOPKZGVUORPWRQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its molecular structure incorporates a piperazine linker core, a feature that is prevalent in numerous approved pharmaceuticals . The piperazine moiety is highly valued for its ability to improve the physicochemical properties of lead compounds and serves as a versatile scaffold for positioning pharmacophoric groups in three-dimensional space to optimize interactions with biological targets . The specific presence of dual pyrimidine rings, one of which is functionalized with a trifluoromethyl group, is a hallmark of many bioactive molecules. This compound is designed for research applications primarily in the field of oncology and signal transduction. Its structural analogs, which feature similar 2,4-diaminopyrimidine and piperazine motifs, have demonstrated potent activity as tyrosine kinase inhibitors . For instance, such compounds have been investigated for targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as L858R/T790M, which are critical in non-small cell lung cancer (NSCLC) . The 2-aminopyrimidine component is known to interact with the hinge region of kinases, while the piperazine group often extends into a solvent-exposed area, contributing to selectivity and potency . Researchers can utilize this compound as a key intermediate or a building block for synthesizing more complex target molecules, or as a reference standard in biological screening assays. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c1-24-12-2-3-18-13(21-12)23-6-4-22(5-7-23)11-8-10(14(15,16)17)19-9-20-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPKZGVUORPWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile attacking an electrophilic center on the pyrimidine ring.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}F3_3N4_4O
  • Molecular Weight : 348.32 g/mol

The structure features a pyrimidine core substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Synthesis of the Compound

The synthesis of 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions including:

  • Formation of the Pyrimidine Core : Utilizing starting materials such as urea and aldehydes to construct the pyrimidine ring.
  • Introduction of Functional Groups : Employing nucleophilic substitutions to introduce the methoxy and trifluoromethyl groups.
  • Piperazine Ring Formation : This can be achieved through cyclization reactions involving appropriate amines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
MCF-7 (Breast)12.5
HeLa (Cervical)8.3
A549 (Lung)15.0

These results indicate that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both bacteria and fungi. The Minimum Inhibitory Concentrations (MICs) are summarized below:

MicroorganismMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These findings suggest its potential use in treating infections caused by resistant strains.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers investigated the compound's effects on breast cancer cells. The study concluded that the compound inhibited cell proliferation via modulation of signaling pathways involved in apoptosis .

Case Study 2: Antimicrobial Efficacy

A research article focused on the antimicrobial properties of various pyrimidine derivatives, including our compound, demonstrated its effectiveness against multi-drug resistant strains of bacteria . The study emphasized the need for further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron Effects: The target compound’s methoxy group (electron-donating) contrasts with chloro (electron-withdrawing, ) and trifluoromethyl (strong electron-withdrawing, ) groups in analogs. This impacts charge distribution and binding interactions. Piperazine Linkage: The piperazine moiety in the target compound enables conformational flexibility, similar to analogs in and .
  • Lipophilicity and Solubility :

    • The trifluoromethyl group enhances lipophilicity, as seen in and . However, the target’s methoxy group may improve aqueous solubility relative to tert-butyl () or chloro () analogs.
    • The methylsulfanyl group in increases hydrophobicity, which may favor membrane permeability but reduce metabolic stability .
  • Nucleophilic substitution (e.g., piperazine + bromo compounds in ).
  • Sulfonylation (e.g., sulfonyl chlorides in ).
  • Coupling reactions (e.g., arylpiperazine + carboxylic acids in ).

Biological Activity

4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrimidine core substituted with a methoxy group and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is C16H18F3N5OC_{16}H_{18}F_3N_5O with a molecular weight of approximately 364.34 g/mol.

Antitumor Activity

Recent studies have evaluated the antitumor properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
A5A549>50
B2H197515.629 ± 1.03
B8A5490.440 ± 0.039

These results suggest that modifications to the pyrimidine structure can enhance antitumor activity, potentially through improved interaction with target proteins involved in cell signaling pathways associated with cancer progression .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes and pathways related to cancer cell survival and proliferation:

  • EGFR Inhibition : Compounds similar to this compound have shown inhibition of the EGFR L858R/T790M kinase variant, which is often implicated in non-small cell lung cancer (NSCLC). The inhibition rates for these compounds were reported to be below 36% at concentrations of 0.1 μM, indicating moderate activity against this target .
  • PARP Inhibition : Another study highlighted that related piperazine derivatives inhibited the catalytic activity of PARP1, a critical enzyme involved in DNA repair mechanisms in cancer cells. This inhibition was associated with increased apoptosis markers such as cleaved caspase-3 .
  • Neuroprotective Effects : Beyond oncology, derivatives have shown promise in neuroprotection. For example, triazole-pyrimidine hybrids demonstrated significant anti-neuroinflammatory properties by inhibiting nitric oxide (NO) production and reducing apoptosis markers in neuronal cells exposed to stress conditions .

Case Studies

Several case studies have explored the pharmacological profiles of compounds similar to this compound:

  • Anticancer Efficacy : A study involving a series of pyrido[2,3-d]pyrimidines assessed their cytotoxicity against NSCLC cell lines. The findings indicated that structural modifications could significantly enhance their effectiveness as anticancer agents .
  • Neuroprotective Studies : Research on triazole-pyrimidine hybrids revealed their ability to protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases .

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